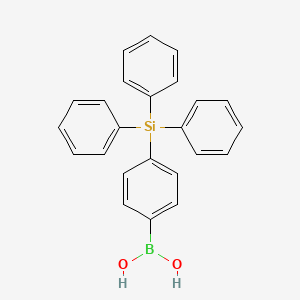

(4-(Triphenylsilyl)phenyl)boronic acid

Vue d'ensemble

Description

While the provided papers do not directly discuss (4-(Triphenylsilyl)phenyl)boronic acid, they offer insights into the broader category of boronic acids and their chemical behavior. Boronic acids, in general, are known for their versatility as building blocks in the construction of complex molecular architectures. They can be used to create macrocycles, cages, dendritic structures, rotaxanes, and polymers through reversible condensation reactions . The unique properties of boronic acids make them valuable in various chemical reactions and material science applications.

Synthesis Analysis

The synthesis of bor

Applications De Recherche Scientifique

Optical Modulation and Sensing

One significant application of phenyl boronic acids, including structures similar to (4-(Triphenylsilyl)phenyl)boronic acid, is their role in optical modulation and sensing. For instance, phenyl boronic acids have been utilized for saccharide recognition due to their binding affinity to pendant diols. This property has been harnessed in the development of sensor technologies, such as the aqueous dispersion of single-walled carbon nanotubes (SWNT), which quench near-infrared fluorescence in response to saccharide binding. This demonstrates a clear link between the molecular structure of phenyl boronic acids and the optical properties of SWNT, paving the way for advanced sensing applications (Mu et al., 2012).

Fluorescence Recognition in Biological Systems

Another application is in the development of fluorescent probes for biological systems. A new boronic acid derivative was synthesized for use as a sequential "on-off-on"-type relay fluorescence probe for Fe3+ ions and F- ions with high selectivity and sensitivity under physiological conditions. This innovation holds significant potential for applications in real water sample testing and bioimaging, particularly for detecting intracellular Fe3+ and F- in living cells, demonstrating the versatility of phenyl boronic acids in biological and environmental monitoring (Selvaraj et al., 2019).

Catalysis and Organic Synthesis

Phenyl boronic acids also find applications in catalysis and organic synthesis. For example, they have been used as catalysts for dehydrative amidation between carboxylic acids and amines, facilitating α-dipeptide synthesis. This highlights their role in accelerating organic synthesis processes through the catalytic activity of boronic acid derivatives (Wang et al., 2018).

Antiviral Therapeutics

Moreover, phenylboronic-acid-modified nanoparticles have shown promise as antiviral therapeutics. This novel application explores the potential of boronic acid functionalized nanoparticles as viral entry inhibitors, providing a new avenue for antiviral therapy development, especially against the Hepatitis C virus (Khanal et al., 2013).

Biomedical Applications

Finally, the biomedical applications of boronic acid polymers extend to the treatment of various diseases, including HIV, obesity, diabetes, and cancer. The unique reactivity, solubility, and responsive nature of boronic acid-containing polymers have been leveraged to develop new biomaterials, underscoring the potential of these compounds in advancing healthcare solutions (Cambre & Sumerlin, 2011).

Safety And Hazards

Boronic acids, including “(4-(Triphenylsilyl)phenyl)boronic acid”, can be harmful if swallowed. It is recommended to avoid contact with skin and eyes, and to avoid breathing dust. In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and get medical attention .

Orientations Futures

Boronic acids are increasingly utilized in diverse areas of research. This includes their interactions with diols and strong Lewis bases, which leads to their utility in various sensing applications. They are also used in biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The future of boronic acids, including “(4-(Triphenylsilyl)phenyl)boronic acid”, lies in these areas of application.

Propriétés

IUPAC Name |

(4-triphenylsilylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21BO2Si/c26-25(27)20-16-18-24(19-17-20)28(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,26-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOBXFBCSAQLOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21BO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587846 | |

| Record name | [4-(Triphenylsilyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Triphenylsilyl)phenyl)boronic acid | |

CAS RN |

852475-03-7 | |

| Record name | [4-(Triphenylsilyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

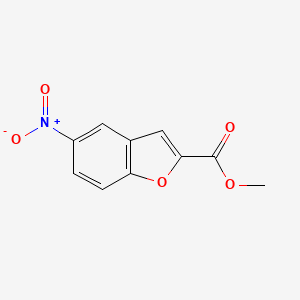

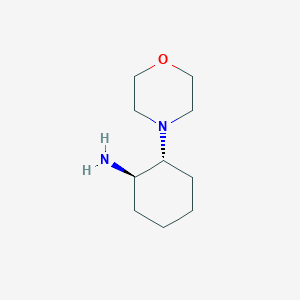

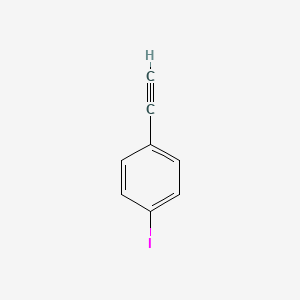

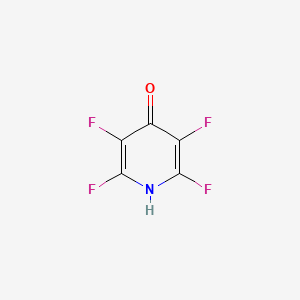

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromothieno[2,3-c]pyridine](/img/structure/B1340213.png)

![4-[4-(Benzyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B1340214.png)

![2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile](/img/structure/B1340224.png)